molecular formula C10H18N2O4 B2963720 (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate CAS No. 1821769-71-4

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate

Cat. No. B2963720
CAS RN: 1821769-71-4
M. Wt: 230.264
InChI Key: ZSWWTDBVKVWIAD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate, also known as Boc-2-carbamoylmorpholine, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 244.3 g/mol. Boc-2-carbamoylmorpholine is a derivative of morpholine and is commonly used as a protecting group in organic synthesis.

Scientific Research Applications

Synthesis and Applications in Chiral Auxiliary and Building Blocks

  • Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, were prepared and used as a chiral auxiliary in dipeptide synthesis. This compound demonstrated its utility in the preparation of enantiomerically pure acids and dipeptides with excellent selectivities, highlighting its potential role in the synthesis of complex chiral molecules (Studer, Hintermann, & Seebach, 1995).

Applications in Protecting Group Strategies

  • Boc-Protected Amines Synthesis : A mild and efficient one-pot Curtius rearrangement facilitated the formation of tert-butyl carbamate, demonstrating the compound's utility in the synthesis of protected amino acids. This process is compatible with a variety of substrates, underscoring its versatility in synthetic organic chemistry (Lebel & Leogane, 2005).

Chemical Activation and Coupling Reactions

  • Activation and Synthesis of Esters : Dialkyl pyrocarbonates were used to activate carboxylic acids, including N-protected amino acids, in the presence of tertiary amines. This method enabled the preparation of symmetric anhydrides and esters, illustrating the compound's role in facilitating the synthesis of ester derivatives of carboxylic acids and amino acids (Pozdnev, 2009).

Novel Synthetic Pathways

  • Metal-Free Alkoxycarbonylation : A metal- and base-free condition was employed for the efficient preparation of quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as the coupling reagent. This showcases an eco-friendly approach to synthesizing bioactive motifs under mild conditions (Xie et al., 2019).

properties

IUPAC Name

tert-butyl (2R)-2-carbamoylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWTDBVKVWIAD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.